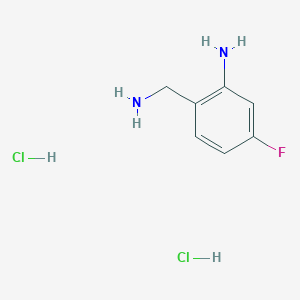
2-(Aminomethyl)-5-fluoroaniline dihydrochloride
説明
2-(Aminomethyl)-5-fluoroaniline dihydrochloride is a useful research compound. Its molecular formula is C7H11Cl2FN2 and its molecular weight is 213.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Aminomethyl)-5-fluoroaniline dihydrochloride, also known by its CAS number 606139-20-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C7H9Cl2F N
- Molecular Weight: 195.06 g/mol
The compound features an amino group and a fluorine atom attached to a benzene ring, which may influence its reactivity and biological interactions.
Research indicates that compounds similar to this compound often exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: Many derivatives exhibit inhibitory effects on specific enzymes, which can be crucial in cancer therapy. For instance, compounds with similar structures have shown promising results as inhibitors of various kinases involved in tumor growth and proliferation .
- Antimicrobial Activity: The presence of the amino group can enhance the compound's ability to penetrate bacterial cell walls, potentially leading to antimicrobial effects against certain pathogens .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several studies have explored the biological implications of similar compounds:
-
Anticancer Activity:
- A study evaluated a series of aminomethyl derivatives, including those with fluorine substitutions, for their anticancer properties. Results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that structural modifications can enhance activity against tumor cells .
- Enzyme Inhibition:
- Pharmacokinetic Studies:
科学的研究の応用
Chemistry
- Intermediate in Synthesis : This compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions, enhancing the development of new materials and chemicals.
Biology
-
Antimicrobial Activity : Research indicates that 2-(Aminomethyl)-5-fluoroaniline dihydrochloride exhibits antimicrobial properties against various bacterial strains. Its fluorine substitution enhances its antibacterial efficacy compared to non-fluorinated analogs.
Compound Name Activity Against Gram-Positive Bacteria Activity Against Mycobacteria This compound Moderate Moderate 4-Chlorocinnamanilides High High 3,4-Dichlorocinnamanilides Very High Very High - Anticancer Potential : The compound is under investigation for its anticancer properties. Studies have shown that derivatives of aromatic amines can induce apoptosis in cancer cells while sparing normal cells, indicating selective targeting capabilities. Case Study: Cytotoxicity Assessment In a study assessing various substituted anilines, this compound demonstrated significant cytotoxic effects on cancer cell lines with low toxicity towards normal cells, suggesting its potential as a therapeutic agent.
Medicine
- Drug Development : Ongoing research focuses on the compound's ability to target specific enzymes or receptors involved in disease pathways. Its aminomethyl group facilitates interactions with biological targets, enhancing its potential as a drug candidate.
特性
IUPAC Name |
2-(aminomethyl)-5-fluoroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQOYZYUGJUANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















